molecular formula C9H12ClNO B6189777 3-(1-aminocyclopropyl)phenol hydrochloride CAS No. 2639404-78-5

3-(1-aminocyclopropyl)phenol hydrochloride

Cat. No.: B6189777
CAS No.: 2639404-78-5
M. Wt: 185.7
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Description

3-(1-aminocyclopropyl)phenol hydrochloride is a chemical compound with a unique structure that includes a phenol group and an aminocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminocyclopropyl)phenol hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Phenol Formation: The phenol group can be introduced through nucleophilic aromatic substitution reactions, where a nucleophile displaces a leaving group on an aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:

    Solvent Extraction: Using solvents to extract the desired compound from a mixture.

    Chromatographic Separation: Employing chromatography techniques to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-aminocyclopropyl)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: Both the phenol and amino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-aminocyclopropyl)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-aminocyclopropyl)phenol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

3-(1-aminocyclopropyl)phenol hydrochloride can be compared with other similar compounds, such as:

    Phenol Derivatives: Compounds with similar phenol groups but different substituents.

    Cyclopropyl Amines: Compounds with similar cyclopropyl and amino groups but different aromatic groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

2639404-78-5

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

0

Origin of Product

United States

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